

Application Note: Quantification of *rel-cis*-Pinic Acid in Atmospheric Particulate Matter

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rel-cis*-Pinic acid

Cat. No.: B124750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

***rel-cis*-Pinic acid**, a dicarboxylic acid, is a significant secondary organic aerosol (SOA) tracer originating from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs) like α -pinene and β -pinene, which are emitted in large quantities from terrestrial vegetation.^[1] As a key component of atmospheric particulate matter (PM), particularly fine particulate matter (PM_{2.5}), *cis*-pinic acid influences air quality, climate, and human health. Its quantification in atmospheric aerosols is crucial for understanding the sources, formation mechanisms, and atmospheric processing of biogenic SOA. This application note provides detailed protocols for the extraction and quantification of ***rel-cis*-pinic acid** from atmospheric particulate matter using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of *cis*-Pinic Acid

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ O ₄	
Molecular Weight	186.20 g/mol	
Melting Point	364.32 K	
Water Solubility	High	

Data Presentation: Concentrations of *cis*-Pinic Acid in Atmospheric Particulate Matter

The concentration of *cis*-pinic acid in atmospheric particulate matter can vary significantly depending on the location, season, and meteorological conditions. Below is a summary of reported concentrations from various studies.

Environment	Location	PM Size Fraction	Concentration Range (ng/m ³)	Reference
Forest	Eucalyptus Forest, Portugal	Not Specified	Present in all samples (qualitative)	[1]
Forest	Boreal Forest, Hyytiälä, Finland	PM ₁	Median: 6.7 - 7.7	[2]
Forest	Amazon Rainforest	PM _{2.5}	Max: ~0.14 (sum of enantiomers)	[3]
Subtropical Forest	Xitou, Taiwan	Not Specified	~50	[2]
Urban	Not Specified	Fine Particles	Up to several hundred	[2]
Urban	Pittsburgh, USA	Submicrometer	Not specified (used as SOA tracer)	[4]
Marine	Remote Marine Locations	Not Specified	Organic Carbon: 0.2 - 0.4 µg/m ³ (Pinic acid not specified)	[5]

Experimental Protocols

Two primary analytical techniques are detailed below for the quantification of **rel-cis-pinic acid** in atmospheric particulate matter: Gas Chromatography-Mass Spectrometry (GC-MS) with

derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection

Atmospheric particulate matter is typically collected on pre-baked quartz fiber filters using a high-volume or low-volume air sampler. The sampling duration depends on the expected concentration of particulate matter and the desired detection limits. After sampling, the filters should be wrapped in aluminum foil, sealed in airtight bags, and stored at -20°C or lower until extraction to minimize the degradation of organic compounds.[\[6\]](#)

Extraction of *rel-cis*-Pinic Acid from Filters

This protocol describes a common ultrasonic extraction method.

Materials:

- Quartz fiber filter sample
- Extraction solvent: Dichloromethane:Methanol (1:1, v/v) or Acetonitrile:Water (e.g., 9:1, v/v)
[\[7\]](#)[\[8\]](#)
- Ultrasonic bath
- Centrifuge tubes
- Syringe filters (PTFE, 0.22 μ m)
- Nitrogen evaporator

Procedure:

- Cut a portion of the sampled filter into small pieces and place them into a centrifuge tube.
- Add a known volume of the extraction solvent to the tube (e.g., 10 mL).
- Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 20-30 minutes).
[\[9\]](#) This process is often repeated two to three times to ensure complete extraction.
- After sonication, centrifuge the sample to pellet the filter debris.

- Carefully transfer the supernatant to a clean tube.
- Filter the extract through a syringe filter to remove any remaining particulate matter.
- The extract can then be concentrated to a smaller volume (e.g., 0.5 - 1 mL) under a gentle stream of nitrogen.
- The concentrated extract is now ready for analysis by LC-MS/MS or for the derivatization step required for GC-MS analysis.

Analytical Protocol 1: GC-MS with Silylation Derivatization

For analysis by GC-MS, the carboxylic acid functional groups of cis-pinic acid must be derivatized to increase their volatility. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[10][11]

Materials:

- Extracted sample
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (as a catalyst)
- Heating block or oven
- GC vials with inserts

Derivatization Procedure:

- Transfer a known aliquot of the concentrated extract into a GC vial.
- Evaporate the solvent completely under a gentle stream of nitrogen.
- Add the derivatization agent, for example, a mixture of BSTFA (containing 1% TMCS) and pyridine. A common protocol uses 50 μ L of BSTFA and 100 μ L of pyridine.[12]

- Cap the vial tightly and heat it at a specific temperature for a set duration, for example, at 75°C for 1 hour, to ensure the reaction goes to completion.[10][12]
- Allow the vial to cool to room temperature before GC-MS analysis.

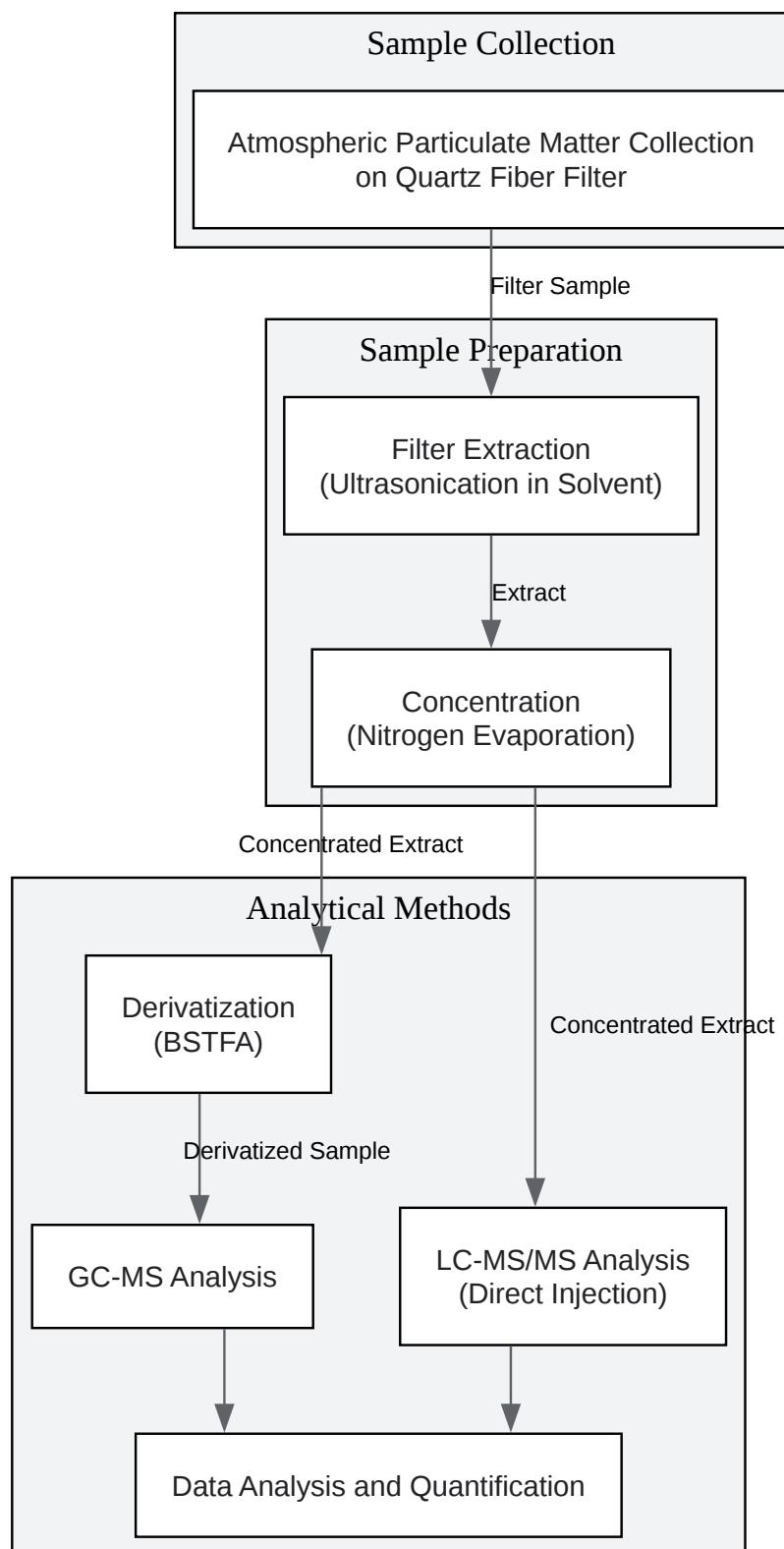
GC-MS Parameters (Example):

- Gas Chromatograph: Agilent GC or equivalent
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
- Injector: Split/splitless, operated in splitless mode. Injector temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 75°C, hold for 1 min
 - Ramp: 10°C/min to 280°C
 - Hold: 15 min at 280°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Mass Spectrometer: Quadrupole or Ion Trap
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-550
- Quantification: Use a calibration curve prepared from a cis-pinic acid standard that has undergone the same derivatization procedure. An internal standard (e.g., a deuterated organic acid) should be used to correct for variations in extraction and derivatization efficiency.

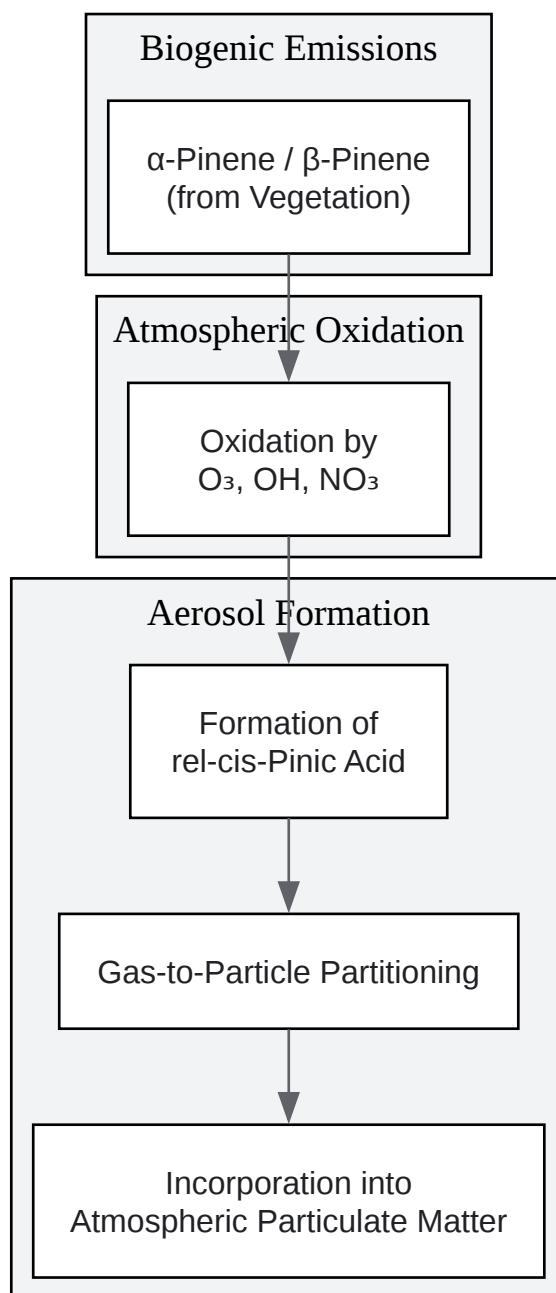
Analytical Protocol 2: LC-MS/MS

LC-MS/MS offers the advantage of analyzing polar compounds like cis-pinic acid directly without the need for derivatization.

Materials:


- Extracted sample
- Mobile Phase A: Water with 0.1% formic acid or 17.5 mM acetic acid[13][14]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[13][14]
- LC vials

LC-MS/MS Parameters (Example):


- Liquid Chromatograph: Agilent, Waters, or equivalent UHPLC/HPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)[14]
- Column Temperature: 40-50°C
- Injection Volume: 2-5 μ L
- Flow Rate: 0.3 - 0.5 mL/min
- Mobile Phase Gradient:
 - Start with a high percentage of aqueous phase (e.g., 99% A) and hold for a few minutes.
 - Linearly increase the organic phase (B) to elute the target analyte (e.g., to 95% B over 5 minutes).
 - Hold at high organic phase for a few minutes to wash the column.
 - Return to initial conditions and re-equilibrate.
- Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Monitored Transitions (MRM for triple quadrupole):

- Precursor Ion $[M-H]^-$: m/z 185.1
- Product Ions: Monitor characteristic fragment ions for quantification and confirmation (e.g., m/z 83, 153).[14]
- Quantification: Use an external calibration curve prepared with a cis-pinic acid standard. An internal standard (e.g., isotopically labeled cis-pinic acid or a structurally similar dicarboxylic acid) is recommended for improved accuracy.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantifying **rel-cis-pinic acid**.

[Click to download full resolution via product page](#)

Caption: Formation pathway of **rel-cis-pinic acid** in the atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. A case study of urban particle acidity and its influence on secondary organic aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. researchgate.net [researchgate.net]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: Quantification of rel-cis-Pinic Acid in Atmospheric Particulate Matter]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124750#quantifying-rel-cis-pinic-acid-in-atmospheric-particulate-matter>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com